2-Methoxy-D-Phenylalanine
Overview
Description
2-Methoxy-D-Phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound features a methoxy group (-OCH3) attached to the phenyl ring, which can significantly alter its chemical properties and biological activities. Phenylalanine derivatives are known for their diverse applications in medicinal chemistry, particularly due to their role as building blocks for various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-D-Phenylalanine typically involves the introduction of a methoxy group to the phenylalanine structure. One common method is the methylation of D-Phenylalanine using methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds under reflux conditions, ensuring the complete conversion of the starting material to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of biocatalysts, such as engineered phenylalanine ammonia lyases, has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-D-Phenylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-Hydroxy-D-Phenylalanine.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or nitro groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: 2-Hydroxy-D-Phenylalanine.
Reduction: 2-Methoxy-D-Phenylalaninol.
Substitution: 2-Halo-D-Phenylalanine derivatives.
Scientific Research Applications
2-Methoxy-D-Phenylalanine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various complex organic molecules and pharmaceuticals.
Biology: It is used in studies related to enzyme-substrate interactions and protein engineering.
Medicine: It has potential therapeutic applications due to its structural similarity to neurotransmitters and other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Methoxy-D-Phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity and selectivity towards these targets. For instance, it can act as an inhibitor of certain enzymes by mimicking the natural substrate and blocking the active site. Additionally, it may modulate the activity of neurotransmitter receptors, influencing various physiological processes .
Comparison with Similar Compounds
2-Hydroxy-D-Phenylalanine: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Methoxy-D-Phenylalanine: The methoxy group is positioned at the meta position on the phenyl ring.
4-Methoxy-D-Phenylalanine: The methoxy group is positioned at the para position on the phenyl ring.
Uniqueness: 2-Methoxy-D-Phenylalanine is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The position of the methoxy group on the phenyl ring can affect its interaction with molecular targets, leading to distinct pharmacological properties compared to its isomers .
Properties
IUPAC Name |
(2R)-2-amino-3-(2-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUPQWHWULSGJC-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442716 | |
Record name | 2-Methoxy-D-Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170642-31-6 | |
Record name | 2-Methoxy-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170642-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-D-Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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